4-Methyl-5-oxohexanenitrile (CAS 10413-01-1) is a branched δ-ketonitrile characterized by an electrophilic carbonyl group and a reactive nitrile moiety separated by a sterically defined carbon chain. In industrial and pharmaceutical synthesis, it serves as a pre-assembled building block for the construction of substituted cyclohexan-1,3-diones, semicarbazones, and complex δ-ketoesters [1]. By providing a precise 4-methyl substitution pattern, this compound enables the regioselective synthesis of sterically hindered cyclic intermediates and organoleptic precursors that cannot be accessed through unbranched analogs [2]. For procurement teams, sourcing this high-purity intermediate directly eliminates the hazards and low yields associated with in-house Michael additions involving toxic acrylonitrile [1].
Substituting 4-Methyl-5-oxohexanenitrile with unbranched analogs (such as 5-oxohexanenitrile) or homologous derivatives (like 4-acetylheptanenitrile) fundamentally alters the steric environment of downstream products, leading to a loss of target specificity [1]. In the synthesis of cyclohexan-1,3-dione derivatives, the 4-methyl group dictates the regioselectivity of cyclization and the lipophilicity of the final molecule, which is critical for the binding affinity of pharmaceutical intermediates or the olfactory profile of fragrance precursors [2]. Furthermore, while laboratories could theoretically synthesize this compound in-house via the base-catalyzed Michael addition of 3-methyl-2-butanone to acrylonitrile, this reaction typically suffers from moderate yields (approximately 53%) and requires extensive distillation to remove unreacted toxic precursors and by-products [1]. Procuring the pre-formed, high-purity ketonitrile ensures reproducible batch-to-batch consistency and bypasses significant safety and purification bottlenecks.
The de novo synthesis of 4-methyl-5-oxohexanenitrile via the Michael addition of 3-methyl-2-butanone to acrylonitrile is hindered by steric factors, resulting in moderate isolated yields of approximately 53%[1]. In contrast, bulkier analogs like 4-acetylheptanenitrile yield even less (35%) [1]. Procuring the commercial compound bypasses this 47% mass loss to by-products and unreacted starting materials, eliminating the need for complex vacuum distillation (typically required at 110 °C / 12 torr) to achieve usable purity [1].
| Evidence Dimension | Synthetic efficiency and mass recovery |
| Target Compound Data | >95% purity upon procurement (0% in-house yield loss) |
| Comparator Or Baseline | 53% isolated yield (in-house synthesis from ketone and acrylonitrile) |
| Quantified Difference | Eliminates a 47% yield loss and bypasses toxic acrylonitrile handling |
| Conditions | Base-catalyzed Michael addition followed by vacuum distillation |
Procuring the pre-synthesized ketonitrile prevents severe process bottlenecks and safety hazards associated with handling acrylonitrile and low-yielding purifications.
4-Methyl-5-oxohexanenitrile serves as a direct precursor for the one-step hydrolysis and esterification to methyl or ethyl 4-methyl-5-oxohexanoate (δ-ketoesters) [1]. When subjected to anhydrous alcohol saturated with HCl, the nitrile is directly converted to the ester without the need to protect the ketone [1]. Attempting to synthesize these specific branched ketoesters via alternative multi-step routes introduces multiple protection and deprotection steps, lowering overall atom economy [1].
| Evidence Dimension | Synthetic steps to target δ-ketoesters |
| Target Compound Data | 1 step (direct acidic alcoholysis of the nitrile) |
| Comparator Or Baseline | 3+ steps (de novo synthesis via alternative carbon-carbon bond forming reactions) |
| Quantified Difference | Reduces synthetic pathway by at least 2 steps |
| Conditions | Anhydrous methanol/HCl, room temperature to reflux |
Using this specific ketonitrile as a starting material shortens the synthetic route to branched δ-ketoesters used in fine chemical manufacturing.
In the synthesis of targeted organoleptic compounds, the 4-methyl substitution is strictly required to achieve the correct volatility and receptor binding profile. Patents detailing the synthesis of 4-methyl-5-hydroxy-hexanoic acid lactones and related ketone precursors specifically mandate the use of the 4-methyl-5-oxohexyl skeleton [1]. Unbranched baselines derived from 5-oxohexanenitrile fail to produce the targeted scent thresholds, rendering them ineffective as substitutes in these specific flavor and fragrance formulations [1].
| Evidence Dimension | Olfactory target suitability |
| Target Compound Data | Produces active 4-methyl-substituted lactones/ketones |
| Comparator Or Baseline | Unbranched 5-oxohexanenitrile (produces off-target olfactory profiles) |
| Quantified Difference | Binary pass/fail for specific organoleptic applications |
| Conditions | Formulation of specialized fragrance and flavor compositions |
For fragrance manufacturers, the precise 4-methyl branching is non-negotiable for achieving the targeted olfactory characteristics of the final product.
Directly downstream of its ability to undergo base-catalyzed cyclization, 4-methyl-5-oxohexanenitrile is a structurally specific starting material for synthesizing 4-methylcyclohexan-1,3-dione derivatives. These cyclic diones are intermediates in the development of antimicrobial agents and active pharmaceutical ingredients where specific steric bulk is required for target receptor binding [1].
Leveraging its precise structural branching, this compound is utilized as a core precursor in the flavor and fragrance industry. It is specifically required for the synthesis of 4-methyl-5-hydroxy-hexanoic acid lactones and related ketone precursors, where the methyl group dictates the exact olfactory threshold and volatility of the final commercial fragrance [2].
Due to its compatibility with one-step acidic alcoholysis, 4-methyl-5-oxohexanenitrile is utilized for the industrial-scale production of methyl or ethyl 4-methyl-5-oxohexanoate. This bypasses multi-step Grignard-based syntheses, providing an atom-economical route for fine chemical manufacturers producing specialized bifunctional aliphatic chains [1].